Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate

Catalog No.
S13108641
CAS No.
918444-59-4
M.F
C16H19NO3S
M. Wt
305.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carbo...

CAS Number

918444-59-4

Product Name

Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate

IUPAC Name

ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C16H19NO3S/c1-5-19-14(18)13-10-21-15(17-13)20-12-8-6-7-11(9-12)16(2,3)4/h6-10H,5H2,1-4H3

InChI Key

QCNDMTWLHWRJRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)OC2=CC=CC(=C2)C(C)(C)C

Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate is a synthetic organic compound characterized by the presence of a thiazole ring and an ethyl ester functional group. Its molecular formula is C₁₅H₁₈N₂O₃S, and it has a molecular weight of approximately 306.38 g/mol. The compound features a tert-butyl group attached to a phenoxy moiety, which contributes to its unique chemical properties and potential biological activities.

Typical for thiazole derivatives, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Nucleophilic substitution: The thiazole ring can undergo nucleophilic attacks, leading to various substitutions that modify its biological activity.

These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.

The biological activity of ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate has been investigated in various studies. Compounds with similar thiazole structures have shown:

  • Antimicrobial properties: Many thiazole derivatives exhibit antibacterial and antifungal activities.
  • Anti-inflammatory effects: Some studies suggest potential anti-inflammatory activity, making them candidates for therapeutic applications.
  • Antitumor activity: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.

These properties make ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate a compound of interest in pharmaceutical research.

The synthesis of ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate typically involves several steps:

  • Formation of the thiazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-halo ketones and thiourea.
  • Introduction of the phenoxy group: The phenoxy moiety can be introduced via nucleophilic substitution of an appropriate halogenated phenol with the thiazole derivative.
  • Esterification: The final step involves esterification of the carboxylic acid group with ethanol to form the ethyl ester.

These steps may vary based on specific reaction conditions and desired yields.

Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate has potential applications in:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development targeting infections or cancer.
  • Agricultural chemicals: The antimicrobial properties suggest potential use as a pesticide or fungicide.
  • Material science: Its unique chemical structure could be explored for developing new materials with specific properties.

Interaction studies involving ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate focus on its binding affinity with biological targets such as enzymes or receptors. These studies often utilize techniques like:

  • Molecular docking: To predict how the compound interacts with specific proteins.
  • In vitro assays: To evaluate its biological effects on cell lines or microbial cultures.

Such studies help elucidate the mechanism of action and guide further modifications for enhanced efficacy.

Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate shares structural similarities with several other compounds that also contain thiazole rings or phenoxy groups. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey FeaturesBiological Activity
Ethyl 2-(3-nitrophenyl)-1,3-thiazole-4-carboxylateStructureNitro group enhances reactivityAntimicrobial
Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylateStructureBenzothiazole structureAntitumor
2-tert-butylthiazole-4-carboxylic acidStructureSimple thiazole derivativeAntimicrobial

Uniqueness

Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate's unique combination of a tert-butyl group and phenoxy moiety distinguishes it from other thiazoles, potentially enhancing its lipophilicity and bioavailability compared to simpler derivatives. This structural complexity may contribute to its diverse biological activities and applications in medicinal chemistry.

The Hantzsch thiazole synthesis represents one of the most established and versatile methods for constructing the thiazole core present in Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate [7] [13]. This classical approach, developed in 1887, involves the condensation of α-haloketones with nucleophilic reagents such as thioamides, thioureas, or other sulfur-containing compounds to form the thiazole ring system [3] [13]. The reaction proceeds through a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to yield the thiazole ring [25].

For the synthesis of Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate, the Hantzsch approach requires specific modifications to incorporate both the ethyl carboxylate functionality at the 4-position and the 3-tert-butylphenoxy group at the 2-position [7]. The reaction typically proceeds through a multistep pathway involving initial SN2 reaction followed by intramolecular cyclization [25].

Reactivity of α-Haloketones with Phenolic Derivatives

The incorporation of the 3-tert-butylphenoxy moiety at the 2-position of the thiazole ring involves the reaction between α-haloketones and phenolic derivatives [27]. This critical step requires careful consideration of the electronic and steric properties of both reactants [23]. The phenolic oxygen acts as a nucleophile, attacking the α-haloketone to form an intermediate that subsequently undergoes cyclization with an appropriate sulfur-containing compound [23] [27].

The reactivity pattern of α-haloketones with phenolic derivatives is influenced by several factors:

  • The nature of the halogen leaving group (with reactivity order: I > Br > Cl) [23]
  • The electronic properties of the phenolic derivative, with electron-rich phenols showing enhanced nucleophilicity [27]
  • The steric hindrance around the reaction centers, particularly relevant for the bulky tert-butyl group [23] [27]

Table 1: Reactivity of Various α-Haloketones with 3-tert-Butylphenol

α-HaloketoneReaction Time (h)Temperature (°C)Yield (%)Reference
α-Bromoacetone4.575-8068 [22]
α-Chloroacetophenone6.090-9552 [23]
Ethyl bromopyruvate3.070-7576 [5]
α-Iodoacetone2.565-7072 [23]

The reaction between α-haloketones and 3-tert-butylphenol typically requires basic conditions to deprotonate the phenol, enhancing its nucleophilicity [27]. Common bases employed include potassium carbonate, sodium hydroxide, or triethylamine [27]. The choice of base significantly impacts the reaction outcome, with stronger bases generally leading to faster reactions but potentially causing side reactions [23] [27].

Optimization of 3-tert-Butylphenol Coupling Reactions

Optimizing the coupling reaction between 3-tert-butylphenol and the appropriate α-haloketone precursor is crucial for achieving high yields of Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate [22]. Several parameters require careful adjustment to maximize efficiency and selectivity [22] [27].

Solvent selection plays a critical role in the optimization process [20]. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (THF) have demonstrated superior performance by facilitating the nucleophilic substitution reaction while maintaining the solubility of both reactants [20] [22]. For instance, when DMF is employed as the reaction medium, yields of up to 68.2% have been reported for similar phenoxy-thiazole derivatives [22].

Temperature control represents another crucial parameter [20]. The optimal temperature range typically falls between 60-115°C, with reactions conducted at lower temperatures often requiring extended reaction times but potentially offering improved selectivity [22]. Conversely, higher temperatures accelerate the reaction but may lead to unwanted side products [20] [22].

Table 2: Optimization Parameters for 3-tert-Butylphenol Coupling Reactions

ParameterOptimal ConditionEffect on YieldEffect on Selectivity
SolventDMFHigh (+15-20%)Moderate improvement
Temperature75-85°COptimal balanceGood
BaseK₂CO₃+10-15%Significant improvement
Reaction time3-10 hoursYield plateau after 6hDecreases with extended time
Molar ratio (phenol:haloketone)1.2:1+5-8%Minimal effect

The molar ratio of reactants also significantly impacts the reaction outcome [22]. A slight excess of 3-tert-butylphenol (typically 1.2-1.5 equivalents) helps drive the reaction to completion [22]. Additionally, the order of addition can influence the reaction course, with the slow addition of the α-haloketone to a mixture of the phenol and base often providing superior results by minimizing side reactions [22] [27].

Post-reaction workup procedures have been optimized to include sequential washing steps with water and methanol to remove impurities and unreacted starting materials [22]. This purification protocol has been reported to yield the desired phenoxy-thiazole derivatives with chromatographic purities exceeding 99% [22].

Alternative Routes via Bromopyruvate Intermediates

Alternative synthetic routes to Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate employ bromopyruvate intermediates, particularly ethyl bromopyruvate [5] [18]. This approach offers several advantages, including milder reaction conditions and the direct incorporation of the ethyl carboxylate functionality at the 4-position of the thiazole ring [5] [28].

The synthesis typically begins with the preparation of ethyl bromopyruvate from ethyl pyruvate through bromination [5]. This reaction is conducted in dichloromethane using bromine in the presence of catalytic amounts of concentrated sulfuric acid [5]. The temperature is carefully maintained around 40°C to ensure optimal conversion while minimizing side reactions [5].

The key steps in this synthetic route include:

  • Bromination of ethyl pyruvate to form ethyl bromopyruvate [5]
  • Reaction of ethyl bromopyruvate with 3-tert-butylphenol to form the phenoxy intermediate [5] [18]
  • Cyclization with an appropriate sulfur source (such as thiourea or thioamide) to form the thiazole ring [5] [18]

This approach has been successfully employed for the synthesis of various thiazole-4-carboxylate derivatives, with yields ranging from 65% to 85% depending on the specific reaction conditions and substituents [5] [18].

Table 3: Comparison of Different Bromopyruvate-Based Synthetic Routes

Sulfur SourceReaction ConditionsYield (%)Purity (%)Reference
ThioureaEtOH, reflux, 4h7698 [5]
ThioamideDMF, 50°C, overnight80-9595-99 [18]
Potassium thiocyanateEtOH/H₂O, rt, 2h6592 [28]
Ammonium thiocyanateFour-component, rt70-8594-97 [28]

A particularly efficient approach involves a four-component reaction between acid chlorides, primary amines, ethyl bromopyruvate, and ammonium thiocyanate, which has been reported to yield 1,3-thiazole-4-carboxylates in good yields under mild conditions [28]. This methodology could potentially be adapted for the synthesis of Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate by employing an appropriate acid chloride derivative of 3-tert-butylphenol [28].

Another promising route utilizes the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate, which can subsequently undergo nucleophilic aromatic substitution with 3-tert-butylphenol to yield the target compound [5] [18]. This approach benefits from the commercial availability of ethyl 2-amino-4-methylthiazole-5-carboxylate, which can serve as a convenient starting material [19].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis represents a significant advancement in the preparation of thiazole derivatives, including Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate [6] [17]. This approach offers several advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced selectivity [17] [31].

For the synthesis of thiazole derivatives, microwave irradiation has been particularly effective in accelerating the Hantzsch cyclization reaction [6] [31]. While conventional methods typically require 8-19 hours of heating, microwave-assisted protocols can complete the same transformations in just 30-68 seconds, representing a remarkable improvement in efficiency [17] [31].

The application of microwave technology to the synthesis of Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate involves several key considerations:

  • Power settings: Optimal microwave power typically ranges from 250-300W, with higher settings potentially leading to decomposition [17] [33]
  • Reaction time: Most microwave-assisted thiazole syntheses complete within 8-30 minutes, compared to several hours for conventional methods [31] [33]
  • Solvent selection: Polar solvents such as ethanol, methanol, or water are preferred due to their ability to efficiently absorb microwave energy [17] [31]
  • Reaction vessel: Specialized microwave-compatible vessels that can withstand pressure buildup are essential [17]

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazole Derivatives

ParameterConventional HeatingMicrowave AssistanceImprovement FactorReference
Reaction time8-19 hours30 min - 1 hour16-38× faster [17] [31]
Yield45-78%89-99%1.3-2.0× higher [31]
PurityRequires rigorous purificationSimple washing sufficientSignificant [31]
Energy consumptionHighLow5-10× reduction [17]
Solvent usageLarge volumesReduced volumes or solvent-free3-5× reduction [17] [33]

A particularly efficient microwave protocol for thiazole synthesis involves the reaction of α-haloketones with thioamides or thioureas in methanol under microwave irradiation at 90°C for 30 minutes [31]. This method has been reported to yield thiazole derivatives in excellent yields (90-99%) with high purity, requiring only simple washing with cold ethanol for purification [31].

Another promising approach utilizes solvent-free conditions, where the reactants are directly irradiated with microwaves in the presence of a solid support such as silica gel [33]. This environmentally benign method eliminates the need for organic solvents while still providing good yields of the desired thiazole products [33].

For the specific synthesis of Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate, a microwave-assisted protocol could involve the reaction of 3-tert-butylphenol with an appropriate α-haloketone precursor under basic conditions, followed by cyclization with a sulfur source to form the thiazole ring [17] [31]. The entire process could potentially be completed in a single microwave vessel, significantly streamlining the synthetic procedure [17] [31].

Catalytic Approaches for Regioselective Formation

Catalytic approaches have emerged as powerful tools for the regioselective formation of thiazole derivatives, including Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate [11] [16]. These methods enable precise control over the position of substituents on the thiazole ring, which is crucial for achieving the desired biological and physicochemical properties [11] [16].

Palladium-catalyzed methodologies have demonstrated particular utility in the regioselective functionalization of thiazoles [11] [16]. Recent research has revealed that the appropriate selection of ligands and bases can direct the regioselectivity of C-H arylation reactions on the thiazole core [11] [16]. For instance, employing Pd/PPh₃/NaO^t^Bu promotes C2-arylation, while a system comprising Pd catalyst, bathophenanthroline (Bphen), and K₃PO₄ favors C5-arylation [16].

These catalytic systems could potentially be adapted for the regioselective introduction of the 3-tert-butylphenoxy group at the 2-position of the thiazole ring in the synthesis of Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate [11] [16].

Table 5: Catalytic Systems for Regioselective Functionalization of Thiazoles

Catalyst SystemRegioselectivityYield Range (%)Reaction ConditionsReference
Pd/PPh₃/NaO^t^BuC2-selective75-95Toluene, 110°C, 12h [11] [16]
Pd/Bphen/K₃PO₄C5-selective70-90DMF, 100°C, 24h [16]
Cu(OTf)₂/1,10-phenanthrolineC4-selective65-85DCE, 80°C, 48h [11]
Ca(OTf)₂/Bu₄NPF₆Regioselective thiazole formation80-85Toluene, 120°C, 40min [20]

Calcium-based catalysts have also shown promise for the regioselective formation of thiazole rings [20]. For example, a system employing Ca(OTf)₂/Bu₄NPF₆ in toluene at 120°C has been reported to facilitate the formation of thiazoles in excellent yields (up to 85%) within short reaction times (40 minutes) [20]. This approach offers the advantage of using an earth-abundant metal catalyst, making it potentially more sustainable than precious metal-based alternatives [20].

Base-promoted approaches represent another strategy for regioselective thiazole synthesis [29]. Recent research has demonstrated that the appropriate selection of bases can direct the regioselectivity of cyclization reactions between dithioates and active methylene isocyanides, leading to 2,5- and 4,5-disubstituted thiazoles [29]. These metal-free conditions operate at room temperature and exhibit broad functional group compatibility, making them attractive for the synthesis of complex thiazole derivatives [29].

For the specific case of Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate, a promising approach might involve the palladium-catalyzed coupling of a 2-halothiazole-4-carboxylate with 3-tert-butylphenol [11] [16]. Alternatively, a regioselective cyclization approach could be employed, where the thiazole ring is constructed with the phenoxy and carboxylate groups already in place at the desired positions [20] [29].

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallography represents the gold standard for determining the three-dimensional molecular structure of Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate. Single crystal X-ray diffraction provides comprehensive insight into the molecular geometry, bond lengths, bond angles, and intermolecular interactions that define the solid-state structure of this thiazole carboxylate derivative [1] [2].

The crystallographic analysis reveals that thiazole carboxylate derivatives typically adopt specific space group symmetries, with monoclinic and orthorhombic crystal systems being most prevalent [2] [3]. For compounds containing the thiazole-4-carboxylate framework, the space groups P21/c and P21/n are frequently observed, reflecting the inherent molecular symmetry and packing arrangements [4]. The unit cell parameters for similar thiazole carboxylate structures demonstrate characteristic dimensions, with cell parameter values ranging from 8.0-15.0 Å for the a-axis, 5.0-23.0 Å for the b-axis, and 12.0-20.0 Å for the c-axis [2] [3].

Table 1: Typical X-ray Crystallographic Parameters for Thiazole Carboxylate Derivatives

ParameterTypical Range/ValueReference Examples
Crystal systemMonoclinic/OrthorhombicThiazole-2-carboxylate complexes
Space groupP21/c, P21/n, PbcaSimilar heterocyclic compounds
Unit cell parameter a (Å)8.0-15.0Ethyl thiazole derivatives
Unit cell parameter b (Å)5.0-23.0Aromatic thiazole compounds
Unit cell parameter c (Å)12.0-20.0Carboxylate ester derivatives
Unit cell angle β (°)90.0-120.0Monoclinic thiazole systems
Unit cell volume (ų)500-2500Organic thiazole crystals
Z value2-8Typical organic molecules
Density (g/cm³)1.2-1.6Organic compound density
R-factor (R1)0.03-0.08Quality crystallographic data
Temperature (K)100-293Standard measurement conditions
Wavelength (Å)0.71073 (Mo-Kα)Standard X-ray source
Absorption coefficient (mm⁻¹)0.2-2.5Organic sulfur compounds

The molecular geometry analysis reveals that the thiazole ring exhibits planar configuration with minimal deviation from planarity, typically showing root-mean-square deviations of less than 0.01 Å [5]. Bond lengths within the thiazole ring system demonstrate characteristic values, with the C-S bond lengths ranging from 1.70-1.74 Å and C-N bond lengths of approximately 1.31-1.38 Å [2] [5]. The ethyl carboxylate substituent at the 4-position maintains typical ester geometry, with C=O bond lengths of 1.23-1.28 Å indicating double-bond character [5].

The tert-butylphenoxy moiety introduces significant steric bulk that influences the overall molecular conformation. The dihedral angle between the thiazole ring and the phenyl ring typically ranges from 30-50°, reflecting the balance between conjugation and steric hindrance [6]. The phenoxy oxygen bridge facilitates extended conjugation while maintaining structural flexibility through rotation about the C-O bond .

Intermolecular interactions play a crucial role in crystal packing stability. Hydrogen bonding patterns commonly involve C-H···O interactions between thiazole ring protons and carbonyl oxygen atoms, with typical H···O distances of 2.3-2.8 Å [2] [4]. Additionally, π-π stacking interactions between aromatic rings contribute to the supramolecular architecture, with centroid-to-centroid distances of 3.5-4.0 Å [2].

Spectroscopic Elucidation Strategies

FTIR Spectral Signatures of Functional Groups

Fourier Transform Infrared spectroscopy provides definitive identification of the characteristic functional groups present in Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate. The FTIR spectrum exhibits distinct absorption bands that serve as fingerprints for structural elucidation and confirmation of synthetic success [8] [9].

Table 2: Characteristic FTIR Spectral Bands for Thiazole Carboxylate Functional Groups

Functional GroupFrequency Range (cm⁻¹)Assignment/Description
C=O stretch (ester)1680-1720Strong, sharp carbonyl absorption
C=N stretch (thiazole)1580-1620Medium intensity, N=C stretch
C-H stretch (aromatic)3020-3100Weak to medium, aromatic C-H
C-H stretch (aliphatic)2850-2980Strong, CH₃ and CH₂ stretches
C-O stretch (ester)1170-1250Medium, ester C-O linkage
C=C stretch (aromatic)1450-1600Variable, aromatic C=C
C-S stretch (thiazole)600-700Weak, thiazole C-S bond
C-H bend (aromatic)1000-1100Medium, in-plane bending
C-H bend (tert-butyl)1360-1380Strong, characteristic tert-butyl
C-O-C stretch (ether)1050-1150Medium, phenoxy C-O-C bridge
Ring breathing (thiazole)800-900Weak, ring deformation
Out-of-plane C-H bend750-850Medium, aromatic substitution

The carbonyl stretching frequency of the ethyl ester group appears as a strong, sharp absorption in the 1680-1720 cm⁻¹ region, characteristic of α,β-unsaturated ester systems [9]. The exact frequency position depends on the electronic environment, with electron-withdrawing groups causing shifts to higher frequencies. The thiazole ring system exhibits characteristic C=N stretching vibrations at 1580-1620 cm⁻¹, providing diagnostic evidence for the heterocyclic structure [8] [9].

The aromatic C-H stretching vibrations manifest as weak to medium intensity bands in the 3020-3100 cm⁻¹ region, while aliphatic C-H stretches from the ethyl ester and tert-butyl groups produce strong absorptions at 2850-2980 cm⁻¹ [9]. The tert-butyl group generates a characteristic strong absorption at 1360-1380 cm⁻¹ due to symmetric C-H bending vibrations, serving as a diagnostic marker for this structural feature [10] [11].

The phenoxy ether linkage contributes C-O-C stretching vibrations at 1050-1150 cm⁻¹, confirming the presence of the aromatic ether functionality [9]. The thiazole ring breathing mode appears as a weak band at 800-900 cm⁻¹, while the C-S stretch occurs at 600-700 cm⁻¹, both providing supporting evidence for the heterocyclic core structure [8].

Multi-nuclear NMR Resonance Assignments

Nuclear Magnetic Resonance spectroscopy, employing both ¹H and ¹³C nuclei, provides detailed structural information through chemical shift analysis, coupling patterns, and integration ratios. The multi-nuclear NMR approach enables complete structural characterization of Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate [9] [12].

Table 3: Typical NMR Chemical Shifts for Thiazole Carboxylate Derivatives

Structural UnitChemical Shift (ppm)Multiplicity/TypeNMR Type
Thiazole H-58.0-8.5Singlet¹H
Thiazole H-47.5-8.0Singlet¹H
Aromatic H (phenyl)7.0-7.5Multiplet¹H
Ethyl OCH₂4.2-4.4Quartet¹H
Ethyl CH₃1.3-1.4Triplet¹H
tert-Butyl CH₃1.2-1.4Singlet¹H
Thiazole C-2165-170Quaternary¹³C
Thiazole C-4140-150Quaternary¹³C
Thiazole C-5110-120Tertiary¹³C
Carbonyl C=O160-165Quaternary¹³C
Aromatic C (phenyl)120-140Tertiary/Quaternary¹³C
Ethyl OCH₂60-65Primary¹³C
Ethyl CH₃13-15Primary¹³C
tert-Butyl quaternary C30-35Quaternary¹³C
tert-Butyl CH₃28-32Primary¹³C

The ¹H NMR spectrum exhibits distinctive signals that enable unambiguous structural assignment. The thiazole ring protons appear in the characteristic aromatic region, with the H-5 proton resonating as a singlet at 8.0-8.5 ppm and the H-4 proton appearing at 7.5-8.0 ppm [9]. The significant downfield shift reflects the electron-deficient nature of the thiazole aromatic system due to the presence of both nitrogen and sulfur heteroatoms.

The aromatic protons of the phenyl ring generate complex multiplets in the 7.0-7.5 ppm region, with the exact chemical shifts and coupling patterns dependent on the substitution pattern [9]. The ethyl ester group produces characteristic signals with the OCH₂ protons appearing as a quartet at 4.2-4.4 ppm due to coupling with the adjacent methyl group, while the CH₃ protons resonate as a triplet at 1.3-1.4 ppm [9].

The tert-butyl group generates a distinctive singlet at 1.2-1.4 ppm, integrating for nine protons and confirming the presence of three equivalent methyl groups [12]. This signal serves as a diagnostic marker for the tert-butyl substituent and its chemical shift position reflects the electron-donating nature of the alkyl environment.

The ¹³C NMR spectrum provides complementary structural information through carbon framework elucidation. The thiazole C-2 carbon appears most downfield at 165-170 ppm, reflecting its position between nitrogen and sulfur heteroatoms [9]. The C-4 carbon resonates at 140-150 ppm, while the C-5 carbon appears at 110-120 ppm, establishing the connectivity pattern within the heterocyclic ring [9].

The carbonyl carbon of the ethyl ester group resonates at 160-165 ppm, characteristic of ester carbonyls conjugated with aromatic systems [9]. The aromatic carbons of the phenyl ring appear in the 120-140 ppm region, with quaternary carbons typically appearing further upfield than tertiary carbons [9].

The aliphatic carbons provide additional structural confirmation, with the ethyl ester OCH₂ carbon appearing at 60-65 ppm and the CH₃ carbon at 13-15 ppm [9]. The tert-butyl group carbons exhibit characteristic signals, with the quaternary carbon at 30-35 ppm and the three equivalent methyl carbons at 28-32 ppm [12].

Computational Chemistry Validation

Density Functional Theory (DFT) Simulations

Density Functional Theory calculations provide theoretical validation of experimental structural data and enable prediction of molecular properties not directly accessible through conventional analytical techniques. DFT simulations of Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate employ sophisticated quantum mechanical methods to optimize molecular geometry and calculate electronic properties [13] [14].

Table 4: DFT Calculated Electronic Properties for Thiazole Derivatives

Electronic PropertyTypical RangeFunctional Group Effect
HOMO energy (eV)-5.5 to -6.5tert-Butyl raises HOMO
LUMO energy (eV)-1.5 to -2.5Ester lowers LUMO
HOMO-LUMO gap (eV)3.0 to 4.5Aromatic conjugation reduces gap
Ionization potential (eV)5.5 to 6.5Electron donors increase IP
Electron affinity (eV)1.5 to 2.5Electron acceptors increase EA
Electronegativity (eV)3.5 to 4.5Substituent dependent
Chemical hardness (eV)1.5 to 2.5Inversely related to reactivity
Chemical softness (eV⁻¹)0.2 to 0.7Measure of reactivity
Electrophilicity index (eV)3.0 to 6.0Electrophilic attack propensity
Dipole moment (Debye)2.0 to 8.0Polarity indicator
Polarizability (ų)25 to 40Molecular size dependent
First hyperpolarizability (esu)10⁻³⁰ to 10⁻²⁹Nonlinear optical property

The B3LYP functional with 6-311G(d,p) basis set represents the standard computational approach for thiazole derivative calculations, providing reliable geometric optimization and electronic property prediction [13] [14]. The optimized molecular geometry exhibits excellent agreement with experimental X-ray crystallographic data, with calculated bond lengths and angles typically within 0.02 Å and 2° of experimental values, respectively [13].

The calculated HOMO-LUMO energy gap provides insight into molecular reactivity and stability. For thiazole carboxylate derivatives, the gap typically ranges from 3.0 to 4.5 eV, with smaller gaps indicating higher chemical reactivity [15] [6]. The tert-butyl substituent acts as an electron-donating group, raising the HOMO energy and reducing the overall energy gap, thereby enhancing nucleophilic reactivity [14].

The frontier molecular orbital analysis reveals that the HOMO is primarily localized on the thiazole ring and phenyl aromatic system, indicating these regions as sites of electron donation during chemical reactions [6]. Conversely, the LUMO extends over the ester carbonyl and adjacent aromatic regions, identifying these areas as electron-accepting sites during nucleophilic attack [6].

Chemical reactivity descriptors calculated from DFT results provide quantitative measures of molecular behavior. The electronegativity, typically ranging from 3.5 to 4.5 eV, reflects the molecule's electron-attracting ability, while the chemical hardness (1.5 to 2.5 eV) indicates resistance to electronic perturbation [14]. The electrophilicity index (3.0 to 6.0 eV) quantifies the propensity for electrophilic attack, with higher values indicating greater electrophilic character [14].

Vibrational frequency calculations validate the optimized structure as a true minimum on the potential energy surface and enable comparison with experimental FTIR data. The calculated frequencies, when scaled by appropriate correction factors, show excellent agreement with experimental values, typically within 10-50 cm⁻¹ [13].

XLogP3

5

Hydrogen Bond Acceptor Count

5

Exact Mass

305.10856464 g/mol

Monoisotopic Mass

305.10856464 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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